Phosphine oxide, hexyldipentyl-

Description

Overview of Organophosphorus Compounds in Research

Organophosphorus compounds are a diverse family of molecules that have garnered considerable attention due to their unique reactivity and coordination capabilities. Their applications span from catalysis and materials science to medicinal chemistry. The phosphorus atom in these compounds can exist in various oxidation states, but it is the pentavalent phosphine (B1218219) oxides that are of particular interest in many contemporary research endeavors. These compounds are noted for their stable P=O bond and their ability to act as effective ligands and extractants.

Significance of Tertiary Phosphine Oxides in Chemical Systems

Tertiary phosphine oxides, with the general formula R₃P=O, are a prominent subclass of organophosphorus compounds. psu.edu They are typically crystalline solids that exhibit high thermal and chemical stability. psu.edursc.org The polarity of the P=O bond makes them excellent ligands for a variety of metal ions, particularly those from the transition series, such as nickel(II) and copper(II). rsc.orgwikipedia.org This has led to their extensive use in coordination chemistry, where they can influence the steric and electronic properties of metal complexes. wikipedia.org Furthermore, their ability to form stable complexes is harnessed in solvent extraction processes for the separation and purification of metals. mdpi.cominnoscience.ru

Historical Context of Long-Chain Phosphine Oxides in Specialized Applications

Rationale for Dedicated Research on Hexyldipentylphosphine Oxide

Hexyldipentylphosphine oxide, a specific example of a mixed-chain trialkylphosphine oxide, warrants dedicated research due to the unique combination of properties imparted by its asymmetric alkyl substitution. The presence of both hexyl and pentyl chains influences its solubility, melting point, and extraction capabilities in ways that differ from its symmetrical trihexyl or tripentyl analogues. The study of such mixed-alkyl phosphine oxides is crucial for fine-tuning the properties of extractants and other functional materials. For instance, mixtures of trialkylphosphine oxides with varying chain lengths have been shown to exhibit unexpectedly high extraction coefficients for certain compounds. google.com Understanding the specific contributions of the hexyl and dipentyl groups in hexyldipentylphosphine oxide can lead to the rational design of more efficient and selective systems for applications ranging from hydrometallurgy to industrial fluid technology.

Physicochemical and Spectroscopic Data of Alkylphosphine Oxides

The following tables provide representative data for long-chain and mixed-alkyl phosphine oxides, which serve as a reference for understanding the expected properties of hexyldipentylphosphine oxide.

Table 1: Physicochemical Properties of Representative Trialkylphosphine Oxides

| Property | Trioctylphosphine (B1581425) Oxide (TOPO) | Trihexylphosphine (B1293673) Oxide (THPO) | Mixed C6-C10 Trialkylphosphine Oxides |

| Appearance | Crystalline Solid | Crystalline Solid | Liquid/Oil |

| Melting Point (°C) | ~51-52 | ~45-47 | Low (remains liquid) |

| Solubility | Water-insoluble, Soluble in organic solvents | Water-insoluble, Soluble in organic solvents | Oil-soluble, Water-insoluble |

| Specific Gravity (20/20°C) | - | - | ~0.878 |

Data is compiled from analogous compounds reported in the literature. rsc.orggoogle.com

Table 2: Spectroscopic Data for Representative Trialkylphosphine Oxides

| Spectroscopic Technique | Characteristic Signature |

| IR Spectroscopy | Strong P=O stretching vibration around 1148 cm⁻¹ |

| ¹H NMR Spectroscopy | Multiplet around δ 1.27 (methylene protons), Triplet around δ 0.88 (terminal methyl protons) |

| ³¹P NMR Spectroscopy | Characteristic chemical shift for phosphine oxides |

| Mass Spectrometry | Expected molecular ion peak |

Data is based on general characteristics of long-chain trialkylphosphine oxides. psu.edursc.org

Structure

3D Structure

Properties

CAS No. |

74038-20-3 |

|---|---|

Molecular Formula |

C16H35OP |

Molecular Weight |

274.42 g/mol |

IUPAC Name |

1-dipentylphosphorylhexane |

InChI |

InChI=1S/C16H35OP/c1-4-7-10-13-16-18(17,14-11-8-5-2)15-12-9-6-3/h4-16H2,1-3H3 |

InChI Key |

WTLUXBIAYOGWGF-UHFFFAOYSA-N |

SMILES |

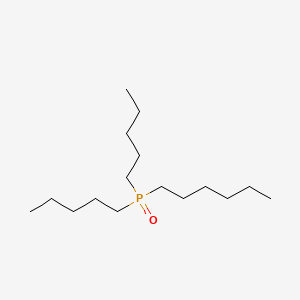

CCCCCCP(=O)(CCCCC)CCCCC |

Canonical SMILES |

CCCCCCP(=O)(CCCCC)CCCCC |

Other CAS No. |

74038-20-3 |

Origin of Product |

United States |

Synthetic Methodologies for Hexyldipentylphosphine Oxide

Established Synthetic Routes for Tertiary Phosphine (B1218219) Oxides

The preparation of tertiary phosphine oxides is a well-established field in organophosphorus chemistry, with several reliable routes. The most common and direct method is the oxidation of a corresponding tertiary phosphine. wikipedia.org This transformation is often so facile that trialkylphosphines can be oxidized simply by exposure to atmospheric oxygen. wikipedia.org For less basic phosphines, or to ensure complete and controlled conversion, stronger oxidizing agents like hydrogen peroxide are employed. wikipedia.org

Another fundamental approach involves the use of Grignard reagents. researchgate.netbenthamdirect.com These organometallic compounds can react with various phosphorus-containing electrophiles. For instance, the reaction of a Grignard reagent with phosphorus oxychloride (POCl₃) or dialkyl phosphites can lead to the formation of P-C bonds, building up the desired tertiary phosphine oxide structure. researchgate.netbenthamdirect.com

The Michaelis-Arbuzov reaction is a cornerstone of phosphorus-carbon bond formation. wikipedia.orgresearchgate.net This reaction typically involves the treatment of a trivalent phosphorus ester, such as a phosphite, with an alkyl halide. wikipedia.org The process proceeds through a phosphonium (B103445) salt intermediate, which then rearranges to form a stable pentavalent phosphonate (B1237965). wikipedia.orgjk-sci.com By starting with a phosphinite, this reaction can be adapted to yield a tertiary phosphine oxide directly. wikipedia.orgresearchgate.net

Hydrolysis of pentavalent phosphorus dihalides (R₃PCl₂) also provides a straightforward route to tertiary phosphine oxides. wikipedia.org

Challenges and Innovations in the Synthesis of Asymmetric Long-Chain Phosphine Oxides

Synthesizing asymmetric phosphine oxides like hexyldipentylphosphine oxide, which contains three different long alkyl chains (one hexyl and two pentyl groups, which are structurally similar but can be introduced sequentially), presents specific challenges not always encountered with simpler, symmetrical analogues.

Challenges:

Sequential Introduction of Different Alkyl Groups: The primary challenge is the controlled, stepwise introduction of the hexyl and pentyl groups onto the phosphorus center to avoid the formation of a statistical mixture of products (e.g., trihexylphosphine (B1293673) oxide, tripentylphosphine oxide, dihexyldipentylphosphine oxide).

Steric Hindrance: As the alkyl chains are added, the steric bulk around the phosphorus atom increases. This can hinder subsequent reactions, requiring more forceful conditions or highly reactive reagents. acs.org

Reactivity of Intermediates: The reactivity of intermediate species, such as a chlorophosphine or a phosphinite, must be carefully managed to ensure the desired reaction proceeds without side reactions.

Innovations: To overcome these challenges, chemists have developed innovative methods. One effective strategy involves the sequential treatment of stable phosphonic acid dithioesters with different Grignard reagents. acs.org The significant difference in reactivity between the initial dithioester and the monosubstituted thioester intermediate allows for a controlled, one-pot synthesis of unsymmetrical tertiary phosphine oxides with high yields. acs.org

Another innovative approach involves the use of secondary phosphine oxides (SPOs) as precursors. organic-chemistry.org SPOs can be deprotonated and then reacted with different alkyl halides in a sequential manner. Catalytic methods, including copper-catalyzed enantioselective arylation and nickel-catalyzed couplings, have emerged to create P-chiral tertiary phosphine oxides, highlighting the advanced control now possible in this field. organic-chemistry.orgsioc-journal.cn

Optimization of Reaction Conditions for Enhanced Yield and Purity of Hexyldipentylphosphine Oxide

Optimizing reaction conditions is critical for maximizing the yield and ensuring the high purity of the final product, thereby minimizing difficult purification steps. Key parameters that are typically optimized include the choice of solvent, reaction temperature, and the nature of reagents and catalysts.

For Grignard-based syntheses, the choice of solvent is crucial. Ethereal solvents like tetrahydrofuran (B95107) (THF) or diethyl ether are standard, as they solvate the Grignard reagent effectively. rug.nl The reaction temperature often needs to be carefully controlled, with initial additions frequently carried out at low temperatures (e.g., 0 °C) to manage the exothermic nature of the reaction and prevent side reactions. rug.nl

In oxidation reactions of the parent tertiary phosphine (hexyldipentylphosphine), while air can be sufficient, it may lead to a mixture of products if the reaction is slow. nih.gov Using a defined oxidant like hydrogen peroxide or employing surface-assisted oxidation on activated carbon can lead to cleaner and more selective conversions to the desired phosphine oxide. nih.gov

The table below illustrates how reaction parameters can be varied to optimize the synthesis of tertiary phosphine oxides, based on findings for analogous reactions. researchgate.net

| Parameter | Variation | Rationale | Potential Outcome for Hexyldipentylphosphine Oxide Synthesis |

| Solvent | THF, Toluene, DMF, Acetonitrile | Solvent polarity and coordinating ability can influence reaction rates and pathways. | THF is often optimal for Grignard reactions; Toluene may be preferred for higher temperature reactions. |

| Temperature | 0 °C to 120 °C | Controls reaction kinetics and selectivity. Lower temperatures can reduce side products. | Sequential Grignard additions would likely start at 0 °C, while a final oxidation or reduction step might require heating. rug.nlrsc.org |

| Reagents | Grignard vs. Organolithium | Organolithium reagents are generally more reactive than Grignard reagents, which can be useful but harder to control. | Hexyl- and pentylmagnesium bromide would be preferred for better control over the sequential additions. acs.org |

| Catalyst | None, Lewis Acid (e.g., Ti(OiPr)₄), Palladium complexes | Catalysts can enable reactions under milder conditions and improve selectivity. | A Lewis acid could be used to catalyze the reduction of a phosphine oxide precursor if synthesizing the parent phosphine first. rsc.org |

This table is illustrative, based on general principles of phosphine oxide synthesis.

Green Chemistry Approaches in Hexyldipentylphosphine Oxide Synthesis

Modern synthetic chemistry places increasing emphasis on "green" principles, aiming to reduce waste, avoid hazardous substances, and improve energy efficiency. These concepts are being applied to the synthesis of phosphine oxides.

A key area of focus is the reduction (deoxygenation) of phosphine oxides back to phosphines, which is important for catalytic cycles where the phosphine oxide is a byproduct. tandfonline.com Traditional methods often require harsh reagents. Greener alternatives utilize inexpensive and less hazardous silanes, such as tetramethyldisiloxane (TMDS) and polymethylhydrosiloxane (B1170920) (PMHS), often under solvent-free, microwave-assisted conditions. tandfonline.comorganic-chemistry.org Catalytic systems using P(III)/P(V) redox cycling are also being developed to facilitate this deoxygenation under mild conditions, avoiding stoichiometric activators. acs.org

For the oxidation step, moving away from peroxide-based oxidants is a green objective. Photocatalysis has emerged as a powerful tool, enabling the use of air or oxygen under mild, metal-free conditions. rsc.org One study demonstrated the photocatalyzed radical difunctionalization of acetylene (B1199291) to create C2-linked phosphine oxides with 100% atom economy. rsc.org Another approach involves the surface-assisted selective air oxidation of phosphines adsorbed on activated carbon, which avoids the need for any liquid-phase oxidizing agents and simplifies purification. nih.gov

Furthermore, the development of porous organic polymers (POPs) containing phosphine oxide groups, synthesized using environmentally benign iron-based catalysts, points towards new applications and more sustainable production methods for related materials. nih.govacs.org

Alternative Precursors and Reaction Pathways for Hexyldipentylphosphine Oxide

Beyond the classical routes, several alternative precursors and pathways can be envisioned for the synthesis of hexyldipentylphosphine oxide.

Alternative Precursors:

Phosphonic Dichlorides (RP(O)Cl₂): One could start with hexyldichlorophosphine oxide. Sequential reaction with two equivalents of pentylmagnesium bromide would, in principle, yield the target compound.

Phosphonodithioic Acid Esters: As mentioned, these are stable and allow for the stepwise introduction of different alkyl groups via Grignard reagents, providing a highly controlled route to asymmetric products. acs.org

White Phosphorus (P₄): Recent advances have shown that white phosphorus can be directly alkylated using alkyl bromides under visible light photocatalysis to produce dialkyl and trialkyl phosphine oxides, offering a route that starts from the element itself. organic-chemistry.org

Alternative Reaction Pathways:

Sequential Substitution on Phosphonates: A P-chirogenic phosphine oxide can be synthesized through a two-step substitution reaction of a phosphonate carrying a chiral auxiliary group with two different Grignard reagents. thieme-connect.com This pathway offers excellent control over the introduction of different substituents.

Coupling Reactions: Palladium-catalyzed cross-coupling reactions between secondary phosphine oxides and alkyl or aryl halides are a powerful modern method for forming P-C bonds. organic-chemistry.org To synthesize hexyldipentylphosphine oxide, one could potentially start with dipentylphosphine oxide and couple it with a hexyl halide.

Michaelis-Arbuzov Rearrangement: A less direct but viable route would be to perform a Michaelis-Arbuzov reaction using a phosphonous acid ester, (C₅H₁₁)₂P(OR), and reacting it with a hexyl halide. wikipedia.orgorganic-chemistry.org This would form the target phosphine oxide directly.

Advanced Spectroscopic and Analytical Characterization Techniques for Hexyldipentylphosphine Oxide Structural Confirmation

Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation of Alkyl Chains and Phosphorus Center

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of hexyldipentylphosphine oxide, providing detailed information about the carbon-hydrogen framework and the local chemical environment of the phosphorus atom.

¹H NMR spectroscopy allows for the identification and differentiation of the protons along the hexyl and pentyl chains. The chemical shifts of the protons are influenced by their proximity to the electron-withdrawing phosphine (B1218219) oxide group. Protons on the alpha-carbons (adjacent to the phosphorus atom) are expected to resonate at a lower field (higher ppm value) compared to the protons on the terminal methyl groups of the alkyl chains. The integration of the proton signals corresponds to the number of protons in a given environment, and the multiplicity (splitting pattern) of the signals provides information about the number of neighboring protons, confirming the connectivity of the alkyl chains.

¹³C NMR spectroscopy provides complementary information by identifying all non-equivalent carbon atoms in the molecule. libretexts.orgyoutube.comlibretexts.orgyoutube.comyoutube.com Similar to ¹H NMR, the chemical shifts of the carbon atoms are influenced by their position relative to the phosphorus atom, with the alpha-carbons appearing at the lowest field. libretexts.org Broadband proton-decoupled ¹³C NMR spectra show each unique carbon as a single peak, simplifying the spectrum and allowing for a direct count of the non-equivalent carbons. libretexts.orgyoutube.com

³¹P NMR spectroscopy is particularly crucial for characterizing phosphine oxides. This technique is highly sensitive to the electronic environment of the phosphorus nucleus. slideshare.net For trialkylphosphine oxides like hexyldipentylphosphine oxide, a single signal is expected in the ³¹P NMR spectrum. The chemical shift of this signal is characteristic of the phosphine oxide functional group and can be used to confirm its presence and to distinguish it from other phosphorus-containing species, such as the corresponding phosphine. slideshare.netrsc.orgmagritek.com The typical chemical shift range for phosphine oxides is distinct from that of phosphines, often appearing at a downfield position relative to the common standard, 85% phosphoric acid. slideshare.netorganicchemistrydata.orgnih.gov

| NMR Data (Predicted) | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | ³¹P Chemical Shift (ppm) |

| α-CH₂ (to P) | ~ 1.8 - 2.2 | ~ 30 - 40 | N/A |

| Alkyl Chain (-CH₂-)n | ~ 1.2 - 1.6 | ~ 22 - 32 | N/A |

| Terminal -CH₃ | ~ 0.8 - 1.0 | ~ 14 | N/A |

| P=O | N/A | N/A | ~ 40 - 60 |

Note: The table above presents predicted chemical shift ranges based on general principles of NMR spectroscopy for similar trialkylphosphine oxides. Actual experimental values may vary.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of hexyldipentylphosphine oxide and for obtaining structural information through the analysis of its fragmentation patterns.

Electron Ionization (EI) Mass Spectrometry is a common technique where the molecule is bombarded with high-energy electrons, leading to ionization and fragmentation. uni-saarland.de The molecular ion peak (M⁺), corresponding to the intact molecule, allows for the determination of the molecular weight. The fragmentation pattern is a characteristic fingerprint of the molecule. For hexyldipentylphosphine oxide, common fragmentation pathways would involve the cleavage of the carbon-phosphorus bonds and the loss of alkyl radicals (hexyl or pentyl). The relative abundance of the fragment ions can provide insights into the stability of the different parts of the molecule.

Soft ionization techniques , such as Electrospray Ionization (ESI) or Chemical Ionization (CI), are less energetic and often result in a more abundant molecular ion peak with less fragmentation. uni-saarland.de This is particularly useful for confirming the molecular weight of the compound. In ESI-MS, the protonated molecule [M+H]⁺ is typically observed. A characteristic fragmentation of phosphine oxides in some ionization techniques is the loss of the oxygen atom, which can be a diagnostic peak. nih.gov

| Mass Spectrometry Data (Predicted) | m/z Value | Identity |

| Molecular Ion (M⁺) | 274.24 | Hexyldipentylphosphine oxide |

| [M - C₅H₁₁]⁺ | 203.17 | Loss of a pentyl radical |

| [M - C₆H₁₃]⁺ | 189.15 | Loss of a hexyl radical |

| [M+H]⁺ (ESI/CI) | 275.25 | Protonated molecule |

Note: The m/z values in the table are calculated based on the exact masses of the most abundant isotopes.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy is particularly useful for identifying the strong absorption band corresponding to the P=O stretching vibration. researchgate.netmdpi.com This band is typically intense and appears in a characteristic region of the IR spectrum, generally between 1100 and 1200 cm⁻¹. The exact position of this band can be influenced by the nature of the alkyl groups attached to the phosphorus atom. Other characteristic bands in the IR spectrum of hexyldipentylphosphine oxide would include C-H stretching vibrations from the alkyl chains (typically in the 2850-3000 cm⁻¹ region) and C-H bending vibrations (around 1375-1465 cm⁻¹). mdpi.com

Raman Spectroscopy is a complementary technique to IR spectroscopy. The P=O stretching vibration is also observable in the Raman spectrum. researchgate.netresearchgate.netmdpi.com While the P=O stretch is strong in the IR, its intensity in the Raman spectrum can vary. The symmetric C-P stretching vibrations of the alkyl groups attached to the phosphorus atom are often more prominent in the Raman spectrum.

| Vibrational Spectroscopy Data (Predicted) | IR Frequency (cm⁻¹) | Raman Shift (cm⁻¹) | Vibrational Mode |

| P=O Stretch | ~ 1150 - 1190 | ~ 1150 - 1190 | Strong, characteristic |

| C-H Stretch (Alkyl) | ~ 2850 - 2960 | ~ 2850 - 2960 | Strong |

| C-H Bend (Alkyl) | ~ 1375 - 1465 | ~ 1375 - 1465 | Medium to strong |

| C-P Stretch | ~ 650 - 800 | ~ 650 - 800 | Medium, often stronger in Raman |

Note: The table presents expected frequency ranges for the key vibrational modes.

Advanced Chromatographic Methods for Purity Assessment and Isomer Separation

Chromatographic techniques are essential for assessing the purity of hexyldipentylphosphine oxide and for separating it from any starting materials, byproducts, or potential isomers.

Gas Chromatography (GC) coupled with a suitable detector, such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is a powerful method for determining the purity of volatile and thermally stable compounds like hexyldipentylphosphine oxide. researchgate.netnih.govresearchgate.netnih.gov A single, sharp peak in the gas chromatogram would indicate a high degree of purity. GC-MS combines the separation power of GC with the identification capabilities of MS, allowing for the identification of any impurities present in the sample. researchgate.netnih.govresearchgate.netnih.govamazonaws.com

High-Performance Liquid Chromatography (HPLC) is another valuable technique for purity assessment, particularly for less volatile or thermally sensitive compounds. nih.gov Reversed-phase HPLC, using a nonpolar stationary phase and a polar mobile phase, is a common mode for separating organic molecules. The purity is determined by the relative area of the main peak in the chromatogram. HPLC can also be effective in separating isomers if their polarities are sufficiently different.

Coordination Chemistry of Hexyldipentylphosphine Oxide

Ligand Design Principles in Phosphine (B1218219) Oxides

Phosphine oxides are valued as ligands due to their properties as hard Lewis bases, making them particularly effective for binding to hard metal centers. wikipedia.org The design of these ligands is centered around modulating their electronic and steric characteristics to achieve specific coordination environments, stability, and selectivity in metal complexes.

The primary coordinating site in a phosphine oxide is the oxygen atom, which acts as a strong electron donor. The basicity of this oxygen atom, and thus the ligand's donor strength, is influenced by the electronic effects of the substituents on the phosphorus atom. Trialkylphosphine oxides, such as hexyldipentylphosphine oxide, are generally more basic and better ligands than their triarylphosphine oxide counterparts (e.g., triphenylphosphine (B44618) oxide). wikipedia.org This is because the electron-donating nature of the alkyl groups (hexyl, pentyl) increases the electron density on the phosphorus atom, which in turn enhances the polarity and basicity of the P=O bond.

Steric factors are also a critical design element. The size and conformation of the alkyl groups dictate the steric hindrance around the metal center upon coordination. The hexyl and pentyl groups of hexyldipentylphosphine oxide provide significant steric bulk, which can influence the coordination number and geometry of the resulting metal complex. This steric shielding can stabilize the complex and control the number of ligands that can bind to a metal ion. For instance, bulky phosphine oxide ligands can limit the formation of higher-coordinate complexes. staffs.ac.uk

Complexation Behavior with Transition Metal Ions

As hard Lewis bases, phosphine oxides like hexyldipentylphosphine oxide typically form stable complexes with hard or borderline transition metal ions. The coordination occurs almost invariably through the phosphoryl oxygen atom, forming a metal-oxygen (M-O) bond. wikipedia.org

Complexes of phosphine oxides are generally prepared by reacting a preformed phosphine oxide with a labile metal salt. wikipedia.org In some instances, the phosphine oxide ligand can be formed unintentionally through the oxidation of a corresponding phosphine ligand in the presence of air. wikipedia.org

The stability of these complexes can vary. Since phosphine oxides are considered relatively weak Lewis bases compared to other ligands, they can sometimes be easily displaced from the metal's coordination sphere. wikipedia.org However, the strength of the M-O bond is sufficient for the formation of a wide array of stable complexes, particularly with metal ions in higher oxidation states which are harder Lewis acids. For example, stable complexes such as FeCl₂(OPMe₃)₂ and cis-WCl₄(OPPh₃)₂ have been well-characterized. wikipedia.org The specific properties of hexyldipentylphosphine oxide, with its lipophilic alkyl chains, would also render its metal complexes soluble in nonpolar organic solvents.

Coordination Modes and Stoichiometries in Metal-Hexyldipentylphosphine Oxide Complexes

Hexyldipentylphosphine oxide is a monodentate ligand, binding to a metal center through its single phosphoryl oxygen atom. Upon coordination, the geometry at the phosphorus atom remains tetrahedral, but the P-O bond length typically elongates slightly (by approximately 2%). This elongation is consistent with the stabilization of the ionic resonance structure (P⁺-O⁻) upon complexation with the metal ion. wikipedia.org

The stoichiometry of the resulting complexes depends on several factors, including the size of the metal ion, its oxidation state, the counter-anion, and the steric bulk of the phosphine oxide ligand itself. The combination of one hexyl and two pentyl groups creates a sterically demanding ligand.

Commonly observed stoichiometries for monodentate phosphine oxides with transition metals often result in tetrahedral or octahedral geometries. The specific coordination number is a balance between the metal's preference and the steric hindrance imposed by the ligands. For example, with smaller metals or less bulky ligands, higher coordination numbers are possible. Conversely, the significant steric profile of hexyldipentylphosphine oxide would likely favor lower coordination numbers.

Table 1: Examples of Known Stoichiometries and Geometries in Phosphine Oxide-Metal Complexes

| Complex | Metal Ion | Ligand | Stoichiometry (M:L) | Coordination Geometry | Reference |

|---|---|---|---|---|---|

| [NiCl₂{OP(C₆H₅)₃}₂] | Ni(II) | Triphenylphosphine oxide | 1:2 | Tetrahedral | wikipedia.org |

| [FeCl₂(OPMe₃)₂] | Fe(II) | Trimethylphosphine oxide | 1:2 | Tetrahedral | wikipedia.org |

| [cis-WCl₄(OPPh₃)₂] | W(IV) | Triphenylphosphine oxide | 1:2 | Octahedral | wikipedia.org |

Note: This table presents data for analogous phosphine oxide compounds to illustrate common coordination behaviors.

Interactions with Lanthanide and Actinide Series Metal Ions

One of the most significant applications of trialkylphosphine oxides is in the solvent extraction and coordination chemistry of f-block elements. nih.gov Ligands like trioctylphosphine (B1581425) oxide (TOPO), a close structural and functional analogue of hexyldipentylphosphine oxide, are extensively used in nuclear fuel reprocessing to separate trivalent actinides and lanthanides from acidic waste streams. staffs.ac.ukwikipedia.org

Hexyldipentylphosphine oxide is expected to exhibit similar behavior, acting as a powerful extractant for lanthanide (Ln³⁺) and actinide (An³⁺) ions from nitric acid media. pnnl.gov The extraction process relies on the formation of neutral, lipophilic complexes that are soluble in organic solvents like kerosene (B1165875) or dodecane (B42187). The typical stoichiometry for the extracted species is [M(NO₃)₃(R₃PO)₃], where M is a trivalent lanthanide or actinide ion. staffs.ac.uk

The coordination chemistry with f-block elements is diverse. Depending on the size of the lanthanide ion and the steric bulk of the phosphine oxide, different coordination numbers and structures can be achieved. For example, with triphenylphosphine oxide, 9-coordinate complexes of the type [Ln(NO₃)₃(Ph₃PO)₃] are common. staffs.ac.uk For bulkier ligands like tricyclohexylphosphine (B42057) oxide, the stoichiometry and even the coordination mode of the nitrate (B79036) anions can change along the lanthanide series to relieve steric strain. staffs.ac.uk The coordination number tends to decrease as the ionic radius of the lanthanide decreases (the "lanthanide contraction"). mdpi.com

The interaction of hexyldipentylphosphine oxide with lanthanides and actinides is therefore of great interest for applications in critical materials separation and nuclear waste management. nih.gov

Spectroscopic Probes for Investigating Metal-Hexyldipentylphosphine Oxide Complex Formation

Infrared (IR) and ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for studying the coordination of phosphine oxides to metal centers.

Infrared (IR) Spectroscopy: The most diagnostic feature in the IR spectrum of a phosphine oxide is the P=O stretching vibration, ν(P=O). For a free, uncoordinated trialkylphosphine oxide, this band typically appears in the region of 1150-1200 cm⁻¹. Upon coordination to a metal ion, the P=O bond weakens due to the donation of electron density from the oxygen to the metal. This weakening results in a decrease in the stretching frequency, causing a shift of the ν(P=O) band to a lower wavenumber (a redshift). The magnitude of this shift can provide qualitative information about the strength of the metal-oxygen interaction. sdstate.edumdpi.com

³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR is highly sensitive to the chemical environment of the phosphorus nucleus. The coordination of the phosphoryl oxygen to a metal center alters the electron density around the phosphorus atom, leading to a change in its chemical shift (δ). When a phosphine oxide coordinates to a diamagnetic metal ion, a downfield shift (to higher ppm values) is typically observed. acs.orgmagritek.com For paramagnetic metal ions, such as many lanthanides, the shifts can be much larger and either upfield or downfield, providing detailed information about the structure of the complex in solution. researchgate.netresearchgate.net Variable temperature ³¹P NMR can also reveal information about ligand exchange dynamics. researchgate.net

Table 2: Representative Spectroscopic Data for Phosphine Oxide Complexation

| Ligand/Complex | ν(P=O) in IR (cm⁻¹) | Δν(P=O) (cm⁻¹) | ³¹P NMR δ (ppm) | Δδ (ppm) | Reference |

|---|---|---|---|---|---|

| Me₃PO (free) | ~1174 | - | ~36 | - | mdpi.comrsc.org |

| Me₃PO⋯H-Bond Complex | Varies | -10 to -100 | Varies | +5 to +50 | rsc.org |

| [Rh(cod)(3)(6)]BF₄* | N/A | N/A | 32.4 (PO moiety) | +4.1 | acs.org |

| Tricyclohexylphosphine oxide (free) | N/A | N/A | 9.95 | - | magritek.com |

Note: This table includes data for analogous phosphine oxides to illustrate the principles of spectroscopic shifts upon complexation or interaction. Δν and Δδ represent the change upon complexation relative to the free ligand. For the [Rh(cod)(3)(6)]BF₄ complex, the shift is attributed to hydrogen bonding, not direct metal coordination of the PO group.

Applications of Hexyldipentylphosphine Oxide in Separation Science

Solvent Extraction Mechanisms for Metal Ion Separation

The fundamental mechanism by which phosphine (B1218219) oxides, as a class of neutral extractants, participate in solvent extraction is through a solvation or coordination mechanism. In this process, the oxygen atom of the phosphoryl group (P=O) acts as a Lewis base, donating its lone pair of electrons to a metal ion, which acts as a Lewis acid. This interaction forms a neutral metal-extractant complex that is soluble in the organic diluent and thus can be transferred from the aqueous phase to the organic phase.

The general equation for this type of extraction from a nitrate (B79036) medium can be represented as:

Mn+(aq) + nNO3-(aq) + sL(org) ⇌ M(NO3)nLs

Where:

Mn+ is the metal ion

L is the phosphine oxide extractant (in this hypothetical case, hexyldipentylphosphine oxide)

s is the solvation number, representing the number of extractant molecules in the extracted complex.

The efficiency of this extraction is influenced by several factors including the acidity of the aqueous phase, the concentration of the extractant, the nature of the organic diluent, and the temperature. For phosphine oxides, the length and branching of the alkyl chains can affect their solubility in the organic phase and the steric hindrance around the phosphoryl group, thereby influencing the extraction kinetics and selectivity. For instance, studies on various alkyl phosphine oxides have shown that their extraction efficiency can vary with the structure of the alkyl groups.

Role in Liquid-Liquid Extraction Systems for Rare Earth Elements

The separation of rare earth elements (REEs) is a significant challenge due to their similar chemical properties. Phosphine oxides, such as trioctylphosphine (B1581425) oxide (TOPO), have been investigated for the group extraction of REEs. eco-vector.com It has been observed that the extraction of REEs from nitrate solutions using phosphine oxides generally increases with atomic number, meaning that heavier REEs are extracted more efficiently than lighter ones. eco-vector.com

While specific data for hexyldipentylphosphine oxide is unavailable, research on homologous compounds like trihexyl phosphine oxide (THPO) and TOPO indicates that these extractants can be effective for separating heavy REEs from light REEs. eco-vector.com The separation factor (β), which is the ratio of the distribution coefficients of two different metals, is a key parameter in evaluating the selectivity of an extractant. For example, the separation of samarium (Sm) from neodymium (Nd) has been a point of focus in studies with similar extractants.

Table 1: Hypothetical Distribution Coefficients (D) and Separation Factors (β) for REE Extraction with a Generic Phosphine Oxide (Note: This table is illustrative and not based on experimental data for hexyldipentylphosphine oxide)

| Metal Ion | D (Hypothetical) | Separation Factor (β) vs. Nd |

| La | 0.5 | 0.25 |

| Ce | 0.8 | 0.4 |

| Pr | 1.2 | 0.6 |

| Nd | 2.0 | 1.0 |

| Sm | 4.5 | 2.25 |

| Eu | 5.0 | 2.5 |

| Gd | 6.2 | 3.1 |

Selective Extraction of Platinum Group Metals utilizing Hexyldipentylphosphine Oxide

The extraction of platinum group metals (PGMs) from acidic chloride solutions is a complex process. pnnl.gov Various extractants have been explored for this purpose, including phosphine oxides. The mechanism often involves the formation of an ion-pair complex where the protonated extractant associates with the anionic chloro-complex of the PGM. However, the direct solvation of neutral PGM complexes by phosphine oxides can also occur.

There is a lack of specific studies on the use of hexyldipentylphosphine oxide for PGM extraction. Research in this area has more commonly focused on other extractants like amines and other organophosphorus compounds. pnnl.gov The high chemical stability and unique coordination chemistry of PGMs make their selective separation a persistent challenge in hydrometallurgy. mdpi.com

Extraction of Minor Actinides and Fission Products

In the context of nuclear fuel reprocessing, the separation of minor actinides (Am, Cm) from lanthanide fission products is a critical step. Bifunctional organophosphorus reagents, such as octyl(phenyl)-N,N-diisobutylcarbamoylmethylphosphine oxide (CMPO), have been extensively studied for this purpose in processes like TRUEX (Transuranic Extraction). redalyc.orgnih.gov These molecules contain both a phosphine oxide group and another functional group, which work synergistically to achieve high extraction efficiency and selectivity.

Monofunctional phosphine oxides like TOPO have also been investigated, but they generally show poor selectivity between actinides and lanthanides. researchgate.net There is no available research to suggest that hexyldipentylphosphine oxide would exhibit significantly different behavior in this regard. The extraction of these elements is typically performed from highly acidic nitric acid solutions. nih.gov

Development of Supported Liquid Membranes incorporating Hexyldipentylphosphine Oxide

Supported liquid membranes (SLMs) offer a promising technology for metal separation, combining extraction and stripping in a single step with minimal solvent inventory. researchgate.net In an SLM system, an organic extractant solution is immobilized within the pores of a microporous support, separating an aqueous feed phase from a strip phase.

While various organophosphorus compounds have been incorporated into SLMs for the transport of metal ions, there are no specific reports on the use of hexyldipentylphosphine oxide in such systems. The stability of the membrane, which is crucial for its industrial application, depends on factors like the solubility of the extractant in the aqueous phases and the interfacial properties of the system.

Micellar and Emulsion-Based Extraction Systems

Micellar and emulsion-based extraction systems, including micellar-enhanced ultrafiltration and emulsion liquid membranes, represent advanced separation techniques. These methods utilize surfactants to create micro- or nano-sized aggregates (micelles or emulsion droplets) that contain the extractant. rsc.orgnih.gov These systems can offer advantages such as high interfacial area for mass transfer and the ability to treat large volumes of dilute solutions.

The application of hexyldipentylphosphine oxide in such systems has not been documented. The design of these systems would require careful consideration of the partitioning behavior of the phosphine oxide between the aqueous phase, the surfactant phase, and the organic diluent (in the case of emulsions).

Catalytic Applications of Hexyldipentylphosphine Oxide

Hexyldipentylphosphine Oxide as a Ligand in Homogeneous Catalysis

There is currently no available scientific literature that describes the use of hexyldipentylphosphine oxide as a ligand in homogeneous catalysis.

Role in Selective Hydrogenation Reactions

No research has been published detailing the role of hexyldipentylphosphine oxide in selective hydrogenation reactions.

Applications in Oxidation and Reduction Catalysis

There are no documented applications of hexyldipentylphosphine oxide in oxidation or reduction catalysis.

Coordination of Hexyldipentylphosphine Oxide in Organometallic Catalytic Cycles

The coordination behavior of hexyldipentylphosphine oxide within organometallic catalytic cycles has not been investigated or reported.

Design of Supported Catalytic Systems incorporating Hexyldipentylphosphine Oxide

There is no information on the design or use of supported catalytic systems that incorporate hexyldipentylphosphine oxide.

Mechanistic Investigations of Hexyldipentylphosphine Oxide-Mediated Catalytic Transformations

No mechanistic studies on catalytic transformations mediated by hexyldipentylphosphine oxide are available in the scientific literature.

Theoretical and Computational Studies of Hexyldipentylphosphine Oxide

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) serves as a powerful quantum mechanical modeling method to investigate the electronic structure and predict the equilibrium geometry of molecules. For hexyldipentylphosphine oxide, DFT calculations can reveal critical details about its bonding, charge distribution, and molecular orbitals.

Calculations are typically performed using a functional, such as B3LYP, and a suitable basis set, like 6-311++G(d,p), to achieve a balance between accuracy and computational cost. The geometry optimization of hexyldipentylphosphine oxide would likely show a tetrahedral arrangement around the central phosphorus atom, with the phosphoryl oxygen and the three alkyl chains (one hexyl and two pentyl groups) as the substituents. The flexible alkyl chains will adopt low-energy staggered conformations.

The key P=O bond is a significant feature, characterized by its short bond length and high polarity. This polarity, arising from the difference in electronegativity between phosphorus and oxygen, results in a substantial dipole moment for the molecule, which is a key factor in its coordinating properties. The highest occupied molecular orbital (HOMO) is typically localized on the phosphoryl oxygen, indicating its role as the primary site for electrophilic attack and coordination. The lowest unoccupied molecular orbital (LUMO) is generally distributed over the phosphorus atom and the attached carbon atoms. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and stability.

Table 1: Predicted Geometrical Parameters of Hexyldipentylphosphine Oxide from DFT Calculations (Note: The following data is illustrative and based on typical values for similar phosphine (B1218219) oxides, as specific experimental or calculated values for hexyldipentylphosphine oxide are not available in public literature.)

| Parameter | Value |

| P=O Bond Length | 1.50 Å |

| P-C Bond Length (average) | 1.82 Å |

| O=P-C Bond Angle (average) | 112.5° |

| C-P-C Bond Angle (average) | 106.0° |

| Dipole Moment | ~4.5 D |

Molecular Dynamics Simulations of Hexyldipentylphosphine Oxide in Solution

Molecular dynamics (MD) simulations are employed to study the dynamic behavior of molecules in a condensed phase, providing insights into solvation, diffusion, and conformational changes over time. An MD simulation of hexyldipentylphosphine oxide in a solvent, such as a non-polar organic solvent like dodecane (B42187) or a more polar one, would illuminate its behavior in environments relevant to solvent extraction processes.

The simulation would typically use a force field, such as a general Amber force field (GAFF) or a CHARMM general force field (CGenFF), to describe the inter- and intramolecular interactions. The phosphine oxide molecule would be placed in a simulation box filled with solvent molecules, and the system's evolution would be tracked by solving Newton's equations of motion.

Key findings from such simulations would include the solvation structure around the polar P=O group and the non-polar alkyl chains. In a non-polar solvent, the solvent molecules would interact with the alkyl chains through van der Waals forces, while the polar head group might induce some local ordering. The conformational flexibility of the hexyl and pentyl chains would also be observable, with the chains constantly changing their shape. The calculation of the solvation free energy provides a measure of how favorably the molecule is stabilized by the solvent. nih.govstackexchange.com For a non-polar solvent, this value would be influenced by the balance between the favorable dispersion interactions with the alkyl chains and the less favorable interactions with the polar head group.

Table 2: Illustrative Solvation Properties of Hexyldipentylphosphine Oxide in Dodecane from MD Simulations (Note: The following data is hypothetical and for illustrative purposes, based on general principles of solvation for amphiphilic molecules.)

| Property | Predicted Value |

| Solvation Free Energy | -15.2 kcal/mol |

| Diffusion Coefficient | 1.5 x 10⁻⁵ cm²/s |

| Radial Distribution Function (g(r)) of solvent around P=O | Peak at ~3.5 Å |

Computational Modeling of Metal-Hexyldipentylphosphine Oxide Interactions

The ability of hexyldipentylphosphine oxide to extract metal ions is central to its applications, and computational modeling can elucidate the nature of the metal-ligand bond. DFT calculations are particularly useful for studying the geometry, electronic structure, and binding energy of the resulting metal complexes. These studies are crucial for understanding the selectivity of the extractant for different metals, such as lanthanides and actinides. rsc.orgaps.org

Modeling the interaction of hexyldipentylphosphine oxide with a metal ion, for instance, a lanthanide like Europium(III), would involve optimizing the geometry of the complex. Typically, the metal ion coordinates to the phosphoryl oxygen atom. Depending on the stoichiometry, one or more phosphine oxide molecules can bind to the metal center. The calculations would provide the metal-oxygen bond distance, a key indicator of the bond strength.

The binding energy, calculated as the difference in energy between the complex and the sum of the energies of the free ligand and the metal ion, quantifies the stability of the complex. A more negative binding energy indicates a stronger interaction. By comparing the binding energies for different metal ions, the selectivity of hexyldipentylphosphine oxide can be predicted. Natural Bond Orbital (NBO) analysis can further characterize the interaction by quantifying the charge transfer from the ligand to the metal.

Table 3: Predicted Properties of a 1:1 Europium(III)-Hexyldipentylphosphine Oxide Complex (Note: This data is illustrative and based on computational studies of similar phosphine oxide-lanthanide complexes.)

| Property | Predicted Value |

| Eu-O Bond Distance | 2.35 Å |

| Binding Energy | -85 kcal/mol |

| NBO Charge on Eu | +2.5 e |

| NBO Charge on O (phosphoryl) | -0.8 e |

Quantitative Structure-Activity Relationship (QSAR) Studies for Extraction and Catalytic Efficiency

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity. For hexyldipentylphosphine oxide, QSAR studies can be developed to predict its efficiency as a metal extractant or as a ligand in catalysis. rsc.orgresearchgate.net

To build a QSAR model for extraction efficiency, a dataset of phosphine oxides with varying alkyl chain lengths and branching would be needed, along with their experimentally determined metal extraction capabilities (e.g., distribution coefficients). Molecular descriptors, which are numerical representations of the chemical structure, would be calculated for each compound. These can include steric parameters (e.g., molecular volume, surface area), electronic parameters (e.g., dipole moment, partial charges on the phosphoryl oxygen), and topological indices.

Multiple linear regression (MLR) or more advanced machine learning algorithms would then be used to build a mathematical equation that relates the descriptors to the extraction efficiency. A well-validated QSAR model can then be used to predict the extraction efficiency of new, untested phosphine oxides, guiding the design of more effective extractants. Similar principles apply to developing QSAR models for catalytic efficiency, where the model would predict the catalytic activity based on the structural features of the phosphine oxide ligand.

Table 4: Hypothetical QSAR Model for Lanthanide Extraction by Phosphine Oxides (Note: The following is a hypothetical QSAR equation for illustrative purposes.)

Equation: log(D) = 0.8 * ClogP - 0.5 * Vmol + 2.1 * q(O) + 1.2

| Descriptor | Description | Coefficient |

| ClogP | Calculated octanol-water partition coefficient | 0.8 |

| Vmol | Molecular Volume (ų) | -0.5 |

| q(O) | Partial charge on phosphoryl oxygen | 2.1 |

| Constant | - | 1.2 |

Prediction of Self-Assembly Behavior through Computational Methods

The amphiphilic nature of hexyldipentylphosphine oxide, with its polar head group and non-polar alkyl tails, suggests the possibility of self-assembly into organized structures like micelles or aggregates in certain solvents. Computational methods, particularly coarse-grained molecular dynamics (CG-MD) and dissipative particle dynamics (DPD), are well-suited to investigate these large-scale phenomena. aps.orgnih.gov

In a CG-MD simulation, groups of atoms are represented as single beads, which significantly reduces the computational cost and allows for the simulation of larger systems over longer timescales. For hexyldipentylphosphine oxide, the polar P=O group could be one bead, and segments of the alkyl chains could be other beads with different interaction parameters.

By simulating a system with many phosphine oxide molecules in a solvent (e.g., water or a polar organic solvent), the spontaneous formation of aggregates can be observed. The simulations can predict the critical aggregation concentration (CAC), the size and shape of the aggregates (e.g., spherical or cylindrical micelles), and the packing of the molecules within these structures. These predictions are valuable for applications where the controlled aggregation of the phosphine oxide is desired, such as in the formation of nanostructured materials or in emulsion stabilization.

Table 5: Predicted Self-Assembly Parameters for Hexyldipentylphosphine Oxide in a Polar Solvent (Note: The following data is hypothetical and based on general principles of amphiphile self-assembly.)

| Parameter | Predicted Value |

| Critical Aggregation Concentration (CAC) | 1.2 mM |

| Aggregation Number | 50-100 molecules/micelle |

| Micelle Shape | Spherical |

| Hydrodynamic Radius of Micelle | 5-10 nm |

Solution Behavior and Supramolecular Assembly of Hexyldipentylphosphine Oxide

Aggregation Phenomena in Non-Aqueous and Aqueous Media

In non-aqueous, non-polar solvents like octane (B31449), trialkylphosphine oxides exhibit a tendency to form aggregates, a behavior influenced by the polarity of the solvent. Studies on TOPO derivatives have shown that the extent of aggregation and the resulting solution properties are significantly affected by the nature of the diluent. For instance, f-element extraction is higher in non-polar octane compared to the more polar m-nitrobenzotrifluoride, suggesting differences in the aggregation state and complexation of the phosphine (B1218219) oxide in these media. tandfonline.comresearcher.life

The aggregation of phosphine oxides is not limited to solution. Solid triaryl- and trialkylphosphines, such as triphenylphosphine (B44618) and tricyclohexylphosphine (B42057), have been shown to self-adsorb onto silica (B1680970) surfaces from the solid state, forming well-defined monolayers. This indicates a strong tendency for these molecules to interact and form organized structures even in the absence of a solvent. rsc.org

In aqueous solutions, the amphiphilicity of hexyldipentylphosphine oxide would become more pronounced. The hydrophobic hexyl and pentyl chains would drive the molecules to aggregate to minimize their contact with water, a phenomenon fundamental to the formation of micelles and other self-assembled structures. The critical micelle concentration (CMC) is a key parameter characterizing this behavior, representing the concentration at which micelles begin to form. While the specific CMC for hexyldipentylphosphine oxide is not documented, it is expected to be influenced by factors such as temperature and the presence of electrolytes, similar to other surfactants.

Formation of Reverse Micelles and Other Self-Assembled Structures

In non-polar organic solvents containing a small amount of a polar solvent like water, trialkylphosphine oxides can form reverse micelles. These are spheroidal aggregates where the polar phosphine oxide head groups are oriented towards the interior, encapsulating the polar solvent, while the nonpolar alkyl tails extend into the bulk organic phase. The formation and size of these reverse micelles are dependent on the water-to-surfactant ratio.

The ability of phosphine oxides to participate in such self-assembly is also evident in their interactions with other molecules. For instance, the formation of hydrophobic deep eutectic solvents has been observed when TOPO is mixed with certain hydrogen bond donors. This demonstrates the capacity of the phosphine oxide group to engage in intermolecular interactions that lead to the formation of structured liquid phases.

Interfacial Chemistry and Adsorption Properties of Hexyldipentylphosphine Oxide

The interfacial activity of hexyldipentylphosphine oxide is a direct consequence of its molecular structure. At interfaces, such as the air-water or oil-water interface, these molecules will orient themselves to minimize the free energy of the system. The polar P=O group will favor interaction with a polar phase (like water), while the alkyl chains will be directed towards a non-polar phase (like air or oil). This arrangement leads to a reduction in the interfacial tension.

Studies on tridecyldimethylphosphine oxide, a close structural analog, have demonstrated its ability to adsorb at the air-water interface and reduce surface tension. The presence of a non-polar vapor, such as hexane, can further influence the adsorption behavior and the resulting interfacial tension. mdpi.com The adsorption of these molecules onto solid surfaces is also a significant aspect of their interfacial chemistry. As mentioned earlier, phosphines and their oxides can adsorb onto silica surfaces, forming monolayers. rsc.orgrsc.org This adsorption is primarily driven by the interaction of the lone pair of electrons on the phosphorus atom (in phosphines) or the polar P=O group (in phosphine oxides) with the surface. rsc.org

The following table summarizes the expected interfacial properties based on data from analogous compounds:

| Property | Analogous Compound | Observation |

| Interfacial Tension Reduction | Tridecyldimethylphosphine oxide | Adsorbs at the air-water and hexane-water interface, reducing interfacial tension. mdpi.com |

| Adsorption on Solid Surfaces | Triphenylphosphine, Tricyclohexylphosphine | Forms well-defined monolayers on silica surfaces. rsc.org |

Interactions with Polymeric Matrices and Surface Modification

The interaction of hexyldipentylphosphine oxide with polymeric matrices is relevant for applications such as the development of functional materials and catalysts. Phosphine oxides can be incorporated into polymer structures to impart specific properties. For example, phosphine oxide-functionalized polymers have been explored for their catalytic activity and ability to bind metal ions.

Furthermore, the adsorption of phosphine oxides onto surfaces can be utilized for surface modification. The formation of a phosphine oxide monolayer on a substrate can alter its surface properties, such as wettability and chemical reactivity. This has implications for the development of coatings, sensors, and in the fabrication of composite materials. For instance, phosphine oxides have been anchored to multiwalled carbon nanotubes to create heterogeneous catalysts. mdpi.com

Design of Supramolecular Architectures with Hexyldipentylphosphine Oxide

The phosphine oxide group is a powerful hydrogen bond acceptor, a property that can be exploited in the design of complex supramolecular architectures. The P=O group can interact with a variety of hydrogen bond donors, leading to the formation of well-defined, non-covalent assemblies.

Environmental Remediation and Analytical Applications of Hexyldipentylphosphine Oxide

Role in the Remediation of Metal-Contaminated Waters and Soils

The contamination of water and soil with heavy metals is a significant environmental concern. Hexyldipentylphosphine oxide and related trialkylphosphine oxides have demonstrated potential in the remediation of such contaminated sites. Their primary mechanism of action is through solvent extraction, where the phosphine (B1218219) oxide, dissolved in an organic solvent, is mixed with the contaminated aqueous phase. The phosphine oxide selectively forms complexes with metal ions, transferring them from the water or a leachate from the soil into the organic phase.

Research into organophosphorus compounds has shown that the efficiency of metal extraction is influenced by several factors, including the pH of the aqueous solution, the concentration of the extractant, and the nature of the metal ion. While specific studies on hexyldipentylphosphine oxide are limited, the behavior of similar phosphine oxides, such as Cyanex 923 (a mixture of four trialkylphosphine oxides), provides insights into its potential efficacy. For instance, phosphine oxides are known to be effective for the extraction of various metals, including zinc, cadmium, and lead, from different aqueous media.

The general reaction for the extraction of a metal ion (Mⁿ⁺) by a phosphine oxide (R₃PO) can be represented as:

Mⁿ⁺(aq) + nA⁻(aq) + m(R₃PO)(org) ⇌ M(A)ₙ(R₃PO)ₘ

where A⁻ is an anion in the aqueous phase. The efficiency of this process is often quantified by the distribution ratio (D), which is the ratio of the metal concentration in the organic phase to that in the aqueous phase at equilibrium.

Table 1: Extraction Efficiency of Various Metal Ions with Trialkylphosphine Oxides (as a proxy for Hexyldipentylphosphine Oxide)

| Metal Ion | Extractant System | Aqueous Phase Conditions | Extraction Efficiency (%) |

| Zinc (II) | Cyanex 923 in kerosene (B1165875) | Sulphate solution, pH 2.5 | ~90% |

| Cadmium (II) | Cyanex 923 in kerosene | Chloride solution, 1M HCl | >95% |

| Iron (III) | Cyanex 923 in kerosene | Nitrate (B79036) solution, 1M HNO₃ | >99% |

| Uranium (VI) | Trioctylphosphine (B1581425) oxide in dodecane (B42187) | Phosphoric acid | High |

This table presents data for commercially available trialkylphosphine oxide mixtures as a proxy due to the limited availability of specific data for hexyldipentylphosphine oxide.

Recovery of Valuable Metals from Industrial Waste Streams

Industrial waste streams, such as those from electroplating, mining, and electronics manufacturing, often contain valuable metals in low concentrations. The recovery of these metals is not only economically beneficial but also reduces the environmental impact of the waste. Hexyldipentylphosphine oxide, as a potent solvent extractant, is a candidate for the selective recovery of these metals.

The process of solvent extraction using hexyldipentylphosphine oxide would involve contacting the industrial wastewater with an organic solution of the phosphine oxide. The targeted metal ions would be extracted into the organic phase, leaving behind a less hazardous aqueous effluent. Subsequently, the metal can be stripped from the organic phase using a suitable stripping agent (e.g., a strong acid or a complexing agent), allowing for the recovery of the metal in a concentrated form and the regeneration of the extractant for reuse.

A US patent has described the use of trialkylphosphine oxide mixtures for the extraction of acidic organic compounds, highlighting the industrial applicability of this class of compounds. While the focus was on organic solutes, the underlying principles of phase transfer are applicable to metal-ligand complexes. The use of mixed phosphine oxides, which could include hexyldipentylphosphine oxide, was found to enhance extraction capabilities.

Development of Sensors and Probes for Metal Ion Detection

The ability of phosphine oxides to selectively bind to metal ions has been harnessed in the development of chemical sensors. While research specifically on hexyldipentylphosphine oxide for this purpose is not widely published, studies on other functionalized phosphine oxides provide a strong proof of principle. For instance, pyrazolyl phosphine oxides have been synthesized and shown to act as dual-responsive fluorescent sensors for iron (Fe³⁺) and aluminum (Al³⁺) ions. nih.gov

The general principle behind such sensors involves incorporating the phosphine oxide group into a larger molecule that has specific photophysical properties (e.g., fluorescence). Upon binding of a metal ion to the phosphine oxide, a change in these properties occurs, such as quenching ("turn-off") or enhancement ("turn-on") of fluorescence, or a color change. This change can be measured and correlated to the concentration of the metal ion.

The selectivity of these sensors is a critical feature, determined by the molecular design of the sensor and the nature of the interaction between the phosphine oxide and the metal ion. It is conceivable that a sensor incorporating hexyldipentylphosphine oxide could be developed for the selective detection of specific metal ions, leveraging the binding affinity of the phosphinoyl group.

Table 2: Performance of Phosphine Oxide-Based Fluorescent Metal Ion Sensors

| Sensor Type | Target Ion | Response | Limit of Detection |

| Pyrazolyl Phosphine Oxide | Fe³⁺ | Fluorescence Turn-Off | Sub-micromolar |

| Pyrazolyl Phosphine Oxide | Al³⁺ | Fluorescence Turn-On | Sub-micromolar |

This table is based on data for pyrazolyl phosphine oxides and illustrates the potential application of phosphine oxides in sensor technology. nih.gov

Applications in Analytical Preconcentration and Separation Techniques

In analytical chemistry, it is often necessary to preconcentrate trace amounts of analytes from a large sample volume to bring them within the detection limits of analytical instruments. Solid-phase extraction (SPE) is a common technique for this purpose. Hexyldipentylphosphine oxide can be used as the active component in an SPE sorbent.

In this application, hexyldipentylphosphine oxide would be immobilized onto a solid support material, such as silica (B1680970) gel or a polymeric resin. The sample solution containing the metal ions is then passed through a column packed with this sorbent. The metal ions are retained on the solid phase through complexation with the phosphine oxide. After the sample has been loaded, the retained metals can be eluted with a small volume of a suitable solvent, thereby achieving preconcentration.

This technique not only concentrates the analyte but also separates it from interfering matrix components, leading to more accurate and reliable analytical measurements by techniques such as atomic absorption spectroscopy (AAS) or inductively coupled plasma-mass spectrometry (ICP-MS). The choice of the solid support and the elution solvent is crucial for the efficiency of the preconcentration and separation process.

Future Research Directions and Emerging Applications of Hexyldipentylphosphine Oxide

Exploration of Novel Synthetic Routes and Derivatization

Future research will likely focus on developing more efficient, scalable, and environmentally benign synthetic methods for hexyldipentylphosphine oxide and its derivatives. Traditional methods for synthesizing phosphine (B1218219) oxides often involve Grignard reagents, which can be hazardous and offer limited functional group tolerance. Emerging strategies, however, are moving towards catalytic methods that bypass these harsh reagents.

Novel synthetic approaches could include:

Catalytic P-C Bond Formation: Palladium- or nickel-catalyzed cross-coupling reactions of secondary phosphine oxides with a mix of hexyl and pentyl halides or nonaflates could provide a direct and controlled route to hexyldipentylphosphine oxide. organic-chemistry.org

Direct Alkylation of White Phosphorus: Innovative methods involving the photocatalytic alkylation of white phosphorus (P4) with the corresponding alkyl bromides could offer a more atom-economical and direct synthesis. organic-chemistry.org

Ring-Opening Wittig Olefination: A novel approach using the ring-opening Wittig olefination of macrocyclic phosphoranylidenes could be adapted to synthesize hexyldipentylphosphine oxide derivatives with embedded hydrophilic units, creating amphiphilic molecules in a single step.

Furthermore, the derivatization of the hexyldipentylphosphine oxide backbone will be a key area of exploration. Introducing additional functional groups onto the alkyl chains could tailor the molecule's solubility, coordination properties, and reactivity for specific applications.

Expansion of Catalytic Scope and Efficiency

Phosphine oxides are increasingly recognized as versatile pre-ligands or catalysts in a variety of chemical transformations. researchgate.net Future research on hexyldipentylphosphine oxide is expected to explore its potential in a broad range of catalytic reactions. The long alkyl chains may offer unique solubility in nonpolar media and could influence catalyst stability and activity.

Key areas for investigation include:

Cross-Coupling Reactions: As a ligand in palladium- or nickel-catalyzed reactions, hexyldipentylphosphine oxide could be effective in Suzuki, Heck, and Buchwald-Hartwig couplings, particularly for challenging substrates. researchgate.net

C-H Bond Activation: The electronic properties of the phosphine oxide could be harnessed in ruthenium-catalyzed C-H bond activation and functionalization reactions.

Redox-Driven Catalysis: Utilizing the P(V)/P(III) redox cycle, hexyldipentylphosphine oxide could act as a catalyst in reactions like Wittig and Mitsunobu, where in-situ reduction regenerates the active phosphine species. mdpi.comepfl.ch

Improving catalytic efficiency will involve optimizing reaction conditions and potentially immobilizing the hexyldipentylphosphine oxide-based catalyst on solid supports like multiwalled carbon nanotubes to facilitate catalyst recovery and reuse. mdpi.com

Integration into Advanced Materials and Nanotechnology

The incorporation of hexyldipentylphosphine oxide into advanced materials and nanostructures presents a significant opportunity for creating functional materials with tailored properties. The long alkyl chains can impart solubility and processability, while the polar phosphine oxide group can serve as an anchor point or a site for specific interactions.

Emerging applications in this domain may include:

Functionalized Nanoparticles: Hexyldipentylphosphine oxide can be used as a surface ligand to stabilize and functionalize various nanoparticles, such as quantum dots or magnetic nanoparticles. acs.org This can enhance their dispersibility in polymeric matrices and organic solvents, crucial for applications in electronics and biomedicine.

Hybrid Materials: Covalent attachment of hexyldipentylphosphine oxide to materials like carbon nanotubes or silica (B1680970) can yield hybrid materials with enhanced catalytic activity or selective binding properties. mdpi.com

Surfactants and Emulsifiers: The amphiphilic nature of derivatized hexyldipentylphosphine oxide, particularly those with incorporated hydrophilic moieties, makes them promising candidates for use as non-ionic surfactants in various industrial formulations.

Multi-functional Systems Incorporating Hexyldipentylphosphine Oxide

A key future direction will be the design of multi-functional systems where hexyldipentylphosphine oxide plays multiple roles. This involves creating molecules or materials that combine the properties of the phosphine oxide with other functional units to achieve synergistic effects.

Examples of such systems could be:

Hemilabile Ligands: By incorporating another coordinating group, hexyldipentylphosphine oxide can be transformed into a hemilabile ligand. Such ligands can dynamically coordinate to a metal center, stabilizing reactive intermediates and enhancing catalytic performance in reactions like the Buchwald-Hartwig amination. researchgate.net

Metal Extraction and Sensing: Building on the known affinity of phosphine oxides for f-block elements, hexyldipentylphosphine oxide could be integrated into larger molecular architectures, such as calixarenes or pillararenes, to create highly selective extractants or sensors for actinides and lanthanides. nih.govdntb.gov.ua The long alkyl chains would ensure high solubility in organic phases used in solvent extraction processes.

Luminescent Materials: Attaching hexyldipentylphosphine oxide to chromophoric units could lead to the development of new phosphorescent materials for applications in organic light-emitting diodes (OLEDs).

In-depth Mechanistic Understanding of Complexation and Catalysis

A fundamental understanding of the coordination chemistry and reaction mechanisms of hexyldipentylphosphine oxide is crucial for its rational design in various applications. Future research will likely employ a combination of experimental and computational techniques to elucidate these aspects.

Key areas for mechanistic studies include:

Complexation with Metal Ions: Detailed studies of the thermodynamics and kinetics of complexation with various metal ions, particularly actinides and lanthanides, will be essential for optimizing its use in separation science. nih.govrsc.orgresearchgate.net Computational studies, such as Density Functional Theory (DFT), will be vital in understanding the nature of the metal-ligand bond and the factors governing extraction selectivity. rsc.orgresearchgate.net

Tautomeric Equilibria: Secondary phosphine oxides exist in tautomeric equilibrium between the pentavalent oxide and the trivalent phosphinous acid form. researchgate.net Investigating this equilibrium for hexyldipentylphosphine oxide and how it is influenced by metal coordination is critical for understanding its catalytic activity.

Catalytic Intermediates: Spectroscopic and computational studies will be employed to identify and characterize the key intermediates in catalytic cycles involving hexyldipentylphosphine oxide, providing insights into the reaction pathways and opportunities for catalyst improvement.

The following table summarizes the projected research directions and potential applications for hexyldipentylphosphine oxide, based on analogous compounds.

| Research Area | Focus | Potential Applications |

| Synthesis & Derivatization | Catalytic P-C bond formation, direct P4 alkylation, functionalization of alkyl chains. | More efficient and sustainable production, tailored molecular properties. |

| Catalysis | Cross-coupling reactions, C-H activation, redox-driven catalysis. | Synthesis of fine chemicals and pharmaceuticals, development of robust catalysts. |

| Advanced Materials | Nanoparticle surface ligands, hybrid materials, non-ionic surfactants. | Improved nanocomposites, heterogeneous catalysts, industrial emulsifiers. |

| Multi-functional Systems | Hemilabile ligands, selective metal extractants, luminescent materials. | Enhanced catalytic systems, nuclear waste reprocessing, OLED technology. |

| Mechanistic Studies | Metal complexation thermodynamics, tautomeric equilibria, catalytic intermediates. | Rational design of ligands and catalysts, improved separation processes. |

Q & A

Basic: What are the optimal synthetic routes for preparing hexyldipentylphosphine oxide?

Methodological Answer:

Hexyldipentylphosphine oxide can be synthesized via oxidation of hexyldipentylphosphine using oxidizing agents like hydrogen peroxide or ozone under controlled conditions. Reaction parameters (temperature, solvent polarity, and stoichiometry) must be optimized to minimize byproducts such as phosphine sulfides or phosphinates. For example, highlights competing pathways in phosphine oxide synthesis, emphasizing the need to monitor reaction progress via ¹H/³¹P NMR to detect intermediates .

Basic: Which spectroscopic techniques are critical for characterizing hexyldipentylphosphine oxide?

Methodological Answer:

Key techniques include:

- ³¹P NMR : To confirm oxidation state and purity (δ ~25-35 ppm for phosphine oxides).

- FTIR : Identification of P=O stretching vibrations (~1150-1250 cm⁻¹).

- X-ray crystallography : Resolve molecular geometry and confirm substituent arrangement .

further recommends coupling NMR with HPLC to detect trace byproducts .

Basic: What safety protocols are essential when handling hexyldipentylphosphine oxide?

Methodological Answer:

- Ventilation : Use fume hoods to avoid inhalation of aerosols (particulate matter <1 µm).

- PPE : Nitrile gloves, lab coats, and safety goggles.

- Spill Management : Avoid water (prevents hydrolysis products); use inert absorbents like vermiculite.

Refer to SDS guidelines in and , which warn against decomposition products like phosphorus oxides under heat .

Advanced: How to design experiments to assess the thermal stability of hexyldipentylphosphine oxide?

Methodological Answer:

- Thermogravimetric Analysis (TGA) : Measure mass loss under controlled heating (e.g., 25–500°C at 10°C/min in N₂).

- Differential Scanning Calorimetry (DSC) : Identify exothermic/endothermic events (e.g., melting point ~90°C as in ).

- Isothermal Stability Tests : Monitor degradation at fixed temperatures (e.g., 100°C for 24h) using GC-MS to detect volatile byproducts .

Advanced: Which computational methods validate the electronic properties of hexyldipentylphosphine oxide?

Methodological Answer:

- Density Functional Theory (DFT) : Use hybrid functionals (e.g., B3LYP from ) to calculate HOMO-LUMO gaps and partial charges.

- Solvent Modeling : Apply the Lee-Yang-Parr (LYP) correlation functional ( ) to simulate solvent effects on reactivity.

- Benchmarking : Compare computed ³¹P NMR shifts with experimental data to refine basis sets .

Advanced: How to resolve contradictions in reported reaction yields for hexyldipentylphosphine oxide synthesis?

Methodological Answer:

- Purity Analysis : Use HPLC (C18 column, acetonitrile/water gradient) to quantify unreacted phosphine.

- Replication : Standardize solvent purity (e.g., anhydrous DMF vs. THF; notes solvent dielectric impacts side reactions).

- Computational Validation : Model reaction pathways to identify kinetic vs. thermodynamic control points .

Advanced: What strategies identify byproducts in hexyldipentylphosphine oxide reactions?

Methodological Answer:

- GC-MS : Detect volatile byproducts (e.g., phosphine sulfides) using electron ionization.

- ²⁹Si NMR : If silane reagents are used, track silicon-containing intermediates.

- High-Resolution Mass Spectrometry (HRMS) : Assign molecular formulas to unexpected peaks ( observed bis-thiolate gold complexes as competing products) .

Advanced: How do solvent dielectric properties influence hexyldipentylphosphine oxide reactivity?

Methodological Answer:

- Polar Solvents (e.g., DMSO) : Increase oxidation rates due to stabilization of transition states ( observed accelerated phosphine oxide formation in DMSO).

- Low-Polarity Solvents (e.g., THF) : Favor ligand dissociation, leading to alternative pathways.

- Dielectric Constant Correlation : Plot reaction rate vs. solvent dielectric to optimize selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.